NG, N'G-Dimethyl-L-arginine dihydrochloride
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Overview
Description
NG, N’G-Dimethyl-L-arginine dihydrochloride is a compound known for its role as an endogenous inhibitor of nitric oxide synthase. It is a cell-permeable, reversible inhibitor that has significant implications in various physiological processes, including vasoconstriction and bradycardic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NG, N’G-Dimethyl-L-arginine dihydrochloride involves the methylation of L-arginine. This process is typically carried out using protein arginine methyltransferases (PRMTs), which catalyze the transfer of methyl groups to the guanidine group of L-arginine . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as a methyl donor.
Industrial Production Methods
Industrial production of NG, N’G-Dimethyl-L-arginine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
NG, N’G-Dimethyl-L-arginine dihydrochloride primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nitric oxide synthase inhibition .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of NG, N’G-Dimethyl-L-arginine dihydrochloride include L-arginine, S-adenosylmethionine, and protein arginine methyltransferases. The reactions are typically carried out under physiological conditions, with careful control of pH and temperature to maintain enzyme activity .
Major Products Formed
The major product formed from the methylation of L-arginine is NG, N’G-Dimethyl-L-arginine dihydrochloride itself. In biochemical reactions, the compound acts as an inhibitor, leading to reduced production of nitric oxide .
Scientific Research Applications
NG, N’G-Dimethyl-L-arginine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
NG, N’G-Dimethyl-L-arginine dihydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition leads to reduced nitric oxide levels, resulting in vasoconstriction and bradycardic effects .
Comparison with Similar Compounds
Similar Compounds
NG, NG’-Dimethyl-L-arginine:
NG-Monomethyl-L-arginine: A compound with a single methyl group on the guanidine group of L-arginine.
Uniqueness
NG, N’G-Dimethyl-L-arginine dihydrochloride is unique due to its dual methylation, which provides a higher degree of inhibition of nitric oxide synthase compared to its monomethylated counterpart. This makes it a more potent inhibitor and a valuable tool in research involving nitric oxide regulation .
Properties
Molecular Formula |
C8H20Cl2N4O2 |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-10-8(11-2)12-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
WERFGWFLNXBXHR-ILKKLZGPSA-N |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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